

# Spectroscopic Analysis for the Confirmation of Phthalonitrile Structures: A Comparative Guide

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In the field of materials science and drug development, the precise structural confirmation of synthesized organic molecules is paramount. Phthalonitrile derivatives, precursors to phthalocyanines, are of significant interest due to their diverse applications. This guide provides a comparative spectroscopic analysis of two such derivatives, 4,5-diphenylphthalonitrile and 4-tert-butylphthalonitrile, to illustrate the use of modern analytical techniques in unequivocally determining their chemical structures. While the initial focus of this guide was the more complex **tetraphenylphthalonitrile**, the lack of a complete, publicly available spectroscopic dataset for this molecule has led to the selection of the closely related and well-characterized 4,5-diphenylphthalonitrile for a more robust and data-driven comparison.

## **Comparative Spectroscopic Data**

The structural differences between 4,5-diphenylphthalonitrile, with its aromatic phenyl substituents, and 4-tert-butylphthalonitrile, bearing an aliphatic tert-butyl group, give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data



Parameter	4,5-Diphenylphthalonitrile	4-tert-Butylphthalonitrile
¹H NMR (ppm)	7.85 (s, 2H, Ar-H), 7.50-7.30 (m, 10H, Ar-H)	7.89 (d, 1H, J=8.2 Hz, Ar-H), 7.83 (s, 1H, Ar-H), 7.68 (d, 1H, J=8.2 Hz, Ar-H), 1.35 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> )
<sup>13</sup> C NMR (ppm)	145.1, 137.5, 133.2, 130.5, 129.2, 128.8, 116.8, 115.5	157.8, 133.5, 132.8, 127.1, 117.0, 116.5, 114.2, 35.8, 31.0

Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectroscopic Data

Parameter	4,5-Diphenylphthalonitrile	4-tert-Butylphthalonitrile
FTIR (cm <sup>-1</sup> )	~3060 (Ar C-H str), ~2225 (C≡N str), ~1600, 1490, 1445 (Ar C=C str)	~2965 (Alkyl C-H str), ~2230 (C≡N str), ~1605, 1480 (Ar C=C str)
Mass Spec (m/z)	[M]+: 280.10	[M+H]+: 185.13
UV-Vis (λmax, nm)	~250, ~310	~245, ~285, ~295

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the spectroscopic analyses discussed.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For <sup>1</sup>H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For <sup>13</sup>C NMR, the solvent peak is often used as a reference.

#### Fourier-Transform Infrared (FTIR) Spectroscopy



FTIR spectra are commonly obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. The data is typically presented as transmittance (%) or absorbance.

#### Mass Spectrometry (MS)

High-resolution mass spectra can be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are dissolved in a suitable solvent, such as acetonitrile or methanol, and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation. The data is collected in positive or negative ion mode, and the mass-to-charge ratio (m/z) of the molecular ion is determined.

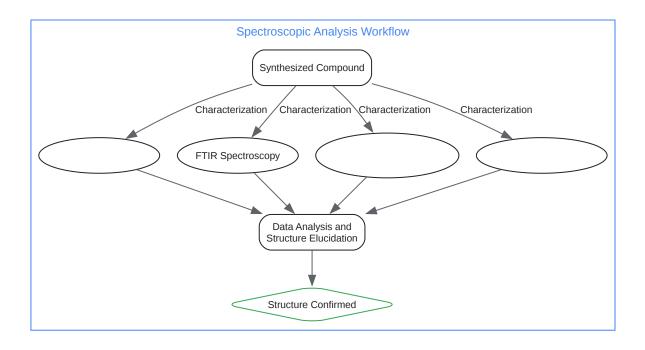
### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer. The sample is dissolved in a UV-grade solvent, such as dichloromethane or chloroform, to a concentration of approximately  $10^{-5}$  M. The solution is placed in a quartz cuvette with a 1 cm path length, and the absorbance is measured over a wavelength range of 200-800 nm.

### **Workflow for Spectroscopic Structure Confirmation**

The logical progression of spectroscopic analyses for the confirmation of a chemical structure is illustrated in the following diagram.





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